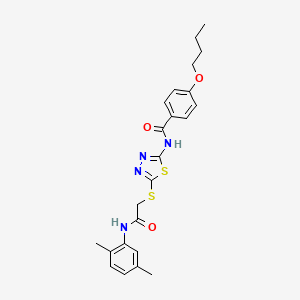
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol, also known as BRL-15572, is a chemical compound that has been studied for its potential use in treating various medical conditions.
Applications De Recherche Scientifique
Structural Analysis and Binding Mechanisms
- Arylpiperazine derivatives, including compounds with structural similarities to 1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol, have shown good bioactivity against α1A-adrenoceptor. Studies involving conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking have elucidated their binding modes and provided a basis for drug design of highly selective antagonists (Xu et al., 2016).
Synthesis of Novel Derivatives
- Novel derivatives of [1,4]benzoxazinone, including synthesis routes involving reactions with various reagents, have been developed. These derivatives demonstrate the versatility of incorporating piperazine structures into complex organic compounds for potential biological applications (Guguloth, 2021).
Biological Evaluation and Drug Design
- Piperazine derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating the importance of the arylpiperazine moiety and the potential for designing drugs targeting the central nervous system (Pessoa‐Mahana et al., 2012).
Catalysis and Synthetic Methodology
- The use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives showcases the application of piperazine derivatives in facilitating chemical reactions, highlighting their role in organic synthesis and the development of new synthetic methodologies (Niknam et al., 2013).
Antimicrobial and Anti-Proliferative Activities
- Synthesized thiosemicarbazides and piperidine-1-carbothioimidates derivatives containing the piperazine skeleton have been evaluated for antimicrobial and anti-proliferative activities, demonstrating the potential of such compounds in developing new therapeutic agents with dual biological activities (Al-Mutairi et al., 2019).
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-4-20(3,5-2)24-17-19(23)16-22-13-11-21(12-14-22)15-18-9-7-6-8-10-18/h1,6-10,19,23H,5,11-17H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRNMLFRMTEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)
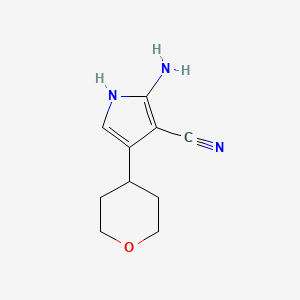
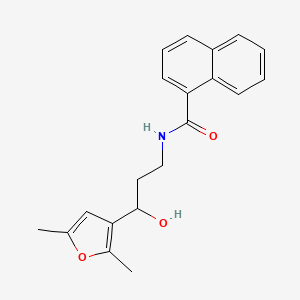
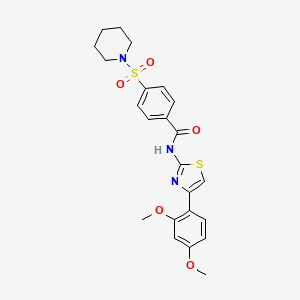

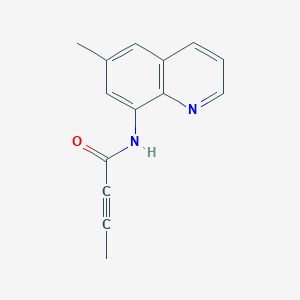
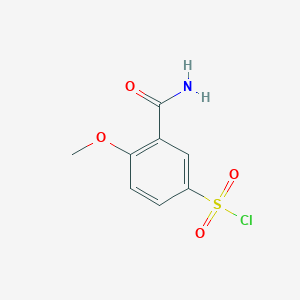
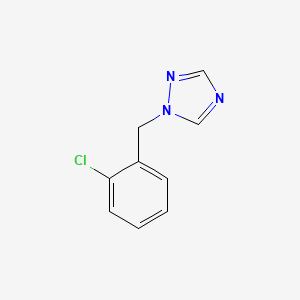

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)
![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)

